molecular formula C17H14ClN3O2S B2396573 5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391862-62-7

5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2396573
CAS RN: 391862-62-7
M. Wt: 359.83
InChI Key: MWWZPGCUMXOGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family and has been found to exhibit a range of biological activities. In

Mechanism of Action

Target of Action

It has been reported as an intermediate in the synthesis ofglyburide , a drug used for the treatment of type 2 diabetes. Glyburide primarily targets the sulfonylurea receptor 1 (SUR1) , which is a regulatory subunit of the ATP-sensitive potassium channels in pancreatic beta cells.

Biochemical Pathways

The compound likely affects the insulin secretion pathway in pancreatic beta cells, given its role in the synthesis of glyburide . The closure of ATP-sensitive potassium channels leads to cell membrane depolarization, opening of voltage-dependent calcium channels, and subsequent insulin release.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide for lab experiments is its potent cytotoxicity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and survival. However, one of the limitations of this compound is its potential toxicity to normal cells. Therefore, it is important to use appropriate controls and safety measures when working with this compound in lab experiments.

Future Directions

There are several future directions for research on 5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide. One area of interest is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases such as inflammation and infections. Finally, more research is needed to determine the safety and toxicity of this compound in vivo and to identify potential drug-drug interactions.

Synthesis Methods

The synthesis of 5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves the reaction of 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied extensively for its potential applications in various fields of research. One of the primary areas of interest is its use as a potential anticancer agent. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as an anticancer drug.

properties

IUPAC Name

5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c1-10-3-5-11(6-4-10)16-20-21-17(24-16)19-15(22)13-9-12(18)7-8-14(13)23-2/h3-9H,1-2H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWZPGCUMXOGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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